molecular formula C13H14IN3 B2592428 1,1-Diphenylguanidine;hydroiodide CAS No. 2361775-33-7

1,1-Diphenylguanidine;hydroiodide

Cat. No. B2592428
M. Wt: 339.18
InChI Key: NUUJHFUZXBVZKO-UHFFFAOYSA-N
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Description

1,1-Diphenylguanidine (also known as DPG) is a white to cream-colored chalky powder with a bitter taste and slight odor . It is a complexing agent used in the detection of metals and organic bases and used as an accelerator in the vulcanization of rubber .


Synthesis Analysis

The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation .


Molecular Structure Analysis

The molecular structure of 1,1-Diphenylguanidine is based on structures generated from information available in ECHA’s databases . It is an aromatic homomonocyclic compound .


Chemical Reactions Analysis

The thermal decomposition of 1,1-Diphenylguanidine was investigated by simultaneous TG/DSC-FTIR techniques under nonisothermal conditions . Online FTIR measurements illustrate that aniline is a major product of DPG decomposition .


Physical And Chemical Properties Analysis

Physical properties of 1,1-Diphenylguanidine include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, reactivity, and heat of combustion .

Scientific Research Applications

Conformational Analysis and Molecular Chirality

N-Methylated Diphenylguanidines Conformations, Propeller-Type Molecular Chirality, and Construction of Water-Soluble Oligomers with Multilayered Aromatic Structures

This study investigates the crystal structures of N,N'-diphenylguanidine and its N-methylated derivatives. These compounds exhibit conformational properties that have been utilized to construct water-soluble oligomers with multilayered aromatic structures, showcasing their potential in creating complex molecular architectures (Tanatani et al., 1998).

Synthesis and Structural Studies

Crystal structure of N,N'-diphenylguanidmium perchlorate,(C13H14N3)(CIO4) The synthesis of diphenylguanidine compounds and their crystalline structures are described, offering insights into their chemical properties and potential applications in chemical synthesis and material science (Paixão et al., 1998).

Chemical Synthesis and Biological Evaluation

Synthesis and biological evaluation of novel N,N'-diaryl cyanoguanidines acting as potent and selective carbonic anhydrase II inhibitors. This research presents the synthesis of novel N,N''-diaryl cyanoguanidines that inhibit carbonic anhydrase II, an enzyme target for antiglaucoma agents. These findings highlight the pharmaceutical applications of diphenylguanidine derivatives (Akocak et al., 2018).

Material Science and Polymer Chemistry

Supramolecular Design Strategy of a Water-Soluble Diphenylguanidine-Cyclodextrin Polymer Inclusion Complex This study focuses on improving the water solubility and reducing the toxicity of diphenylguanidine by forming a complex with β-cyclodextrin polymer. The research demonstrates the compound's potential in high-end natural rubber products and highlights the importance of supramolecular chemistry in enhancing material properties (Guo et al., 2022).

Environmental and Analytical Applications

Study of molecularly imprinted solid-phase extraction of diphenylguanidine and its structural analogs. This paper describes the development of a molecularly imprinted polymer for the selective separation and pre-concentration of diphenylguanidine from environmental water samples, showcasing the compound's relevance in environmental monitoring and analytical chemistry (Fan et al., 2009).

Safety And Hazards

1,1-Diphenylguanidine is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of damaging fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

Future Directions

Future research could focus on the distribution, fate, and emission source of these pollutants, which is critical to maintain high water quality and to determine regulatory limits for these pollutants . Another area of interest could be the exploration and development of more accurate machine learning-based prediction strategies for studying protein–ligand interactions .

properties

IUPAC Name

1,1-diphenylguanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.HI/c14-13(15)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H3,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUJHFUZXBVZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diphenylguanidine;hydroiodide

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